5-Amino-3-methylisoxazole-4-carboxylic acid
Overview
Description
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) is a novel unnatural β-amino acid that shows promise in the solid phase synthesis of α/β-mixed peptides . It has various biological activities and can be used as therapeutic agents . The molecular formula of AMIA is C5H6N2O3 .
Synthesis Analysis
AMIA can be successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . All the synthesized compounds were characterized by tandem mass spectrometry .Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
AMIA and its derivatives remain nonreactive in reactions with acyl- and alkyl donors . It has been shown that AMIA can be used in the organic synthesis of novel classes of compounds, including peptides .Physical And Chemical Properties Analysis
AMIA has a molecular weight of 142.11 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 142.03784206 g/mol .Scientific Research Applications
Immunological Activity
5-Amino-3-methylisoxazole-4-carboxylic acid has been explored for its potential immunological activities. Research has shown that derivatives of this compound, such as its amides and ureilenes, exhibit immunotropic activity. These activities include both stimulatory and suppressory effects on the humoral and cellular immune responses in various in vivo and in vitro models (Ryng et al., 1999), (Ryng et al., 2001), (Ryng et al., 2004).
X-ray Crystallography and Computational Studies
Studies involving X-ray crystallography and computer-aided design have been conducted on 5-amino-3-methylisoxazole-4-carboxylic acid and its derivatives. These studies help in understanding the structural properties of these compounds, which are significant for their potential as antibacterial or antifungal agents (Jezierska et al., 2003).
Synthesis and Chemical Properties
The synthesis and reaction behavior of 5-amino-3-methylisoxazole-4-carboxylic acid have been extensively studied. This includes research on its derivatives and reactions with various nucleophiles, which are crucial for developing new immunomodulatory agents (Ryng & Szostak, 2009), (Tanaka et al., 1986).
Novel Amino Acid Synthesis
This compound has also been utilized in the synthesis of novel amino acids. Research indicates its application in the solid-phase synthesis of α/β-mixedpeptides, which holds promise for developing new therapeutic agents and peptidomimetics (Bąchor et al., 2022).
Structural and Molecular Studies
Structural and molecular investigations of 5-amino-3-methylisoxazole-4-carboxylic acid and its analogues have been conducted, including theoretical analyses using density functional theory. These studies offer insights into the molecular properties and quantum similarities of these molecules, aiding in the understanding of their biological activities (Jezierska et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZBKZVKOBKIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361426 | |
Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methylisoxazole-4-carboxylic acid | |
CAS RN |
84661-50-7 | |
Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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